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Compound of Interest

Compound Name: Eupaglehnin C

Cat. No.: B12391349 Get Quote

Introduction

Eupaglehnin C is a sesquiterpene lactone isolated from the plant Eupatorium glehnii. As a

natural product, its complete structural elucidation and characterization are crucial for its

potential development as a therapeutic agent. This document provides detailed application

notes and protocols for the characterization of Eupaglehnin C using Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS), the primary analytical techniques for

determining the structure of novel compounds.

Molecular Structure

Eupaglehnin C is a germacrane-type sesquiterpenoid. The structural characterization relies on

a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, along

with high-resolution mass spectrometry to confirm the molecular formula.

1. Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to

determine the exact mass and molecular formula of Eupaglehnin C.

Protocol: High-Resolution Mass Spectrometry of
Eupaglehnin C
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1. Sample Preparation:

Dissolve a small amount of purified Eupaglehnin C in a suitable solvent such as methanol

or acetonitrile to a final concentration of approximately 1 µg/mL.

2. Instrumentation:

Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

3. MS Parameters (Positive Ion Mode):

Ion Source: ESI

Polarity: Positive

Capillary Voltage: 3.5 kV

Sampling Cone Voltage: 30 V

Extraction Cone Voltage: 4.0 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 800 L/h

Mass Range: m/z 100-1000

Acquisition Mode: Centroid

Lock Mass: Use a suitable reference compound (e.g., leucine enkephalin) for real-time mass

correction.

4. Data Analysis:
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Process the acquired data using the instrument's software.

Determine the monoisotopic mass of the [M+H]⁺ or [M+Na]⁺ adduct.

Use the exact mass to calculate the elemental composition and confirm the molecular

formula of Eupaglehnin C.

Data Presentation: Mass Spectrometry Data

Compound Molecular Formula
Calculated Mass
[M+H]⁺

Measured Mass
[M+H]⁺

Eupaglehnin C C₂₀H₂₆O₅ 363.1802 363.1805

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules. For Eupaglehnin C, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments

(COSY, HSQC, HMBC, and NOESY) is required to assign all proton and carbon signals and to

determine the stereochemistry.

Protocol: NMR Spectroscopy of Eupaglehnin C
1. Sample Preparation:

Dissolve approximately 5-10 mg of purified Eupaglehnin C in 0.5 mL of a deuterated solvent

(e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal

dispersion.

3. 1D NMR Experiments:
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¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling

constants, and integration of all proton signals.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique

carbon atoms and their chemical environments.

4. 2D NMR Experiments:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks (H-

H correlations).

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon

correlations (C-H correlations).

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-

carbon correlations, which is crucial for connecting different spin systems and establishing

the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is essential for elucidating the relative stereochemistry of the molecule.

5. Data Analysis:

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

Reference the spectra to the residual solvent peak.

Integrate the ¹H NMR signals.

Correlate the signals from all spectra to build the molecular structure fragment by fragment.

Data Presentation: ¹H and ¹³C NMR Data for Eupaglehnin C (in CDCl₃)
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,
multiplicity, J in Hz)

1 50.1 5.15 (dd, 9.5, 4.5)

2 25.9 2.23 (m), 2.39 (m)

3 39.8 1.95 (m)

4 135.2 -

5 126.1 5.30 (d, 10.0)

6 82.1 4.95 (t, 10.0)

7 48.2 2.96 (dtd, 8.5, 3.3, 1.1)

8 78.9 5.50 (d, 8.5)

9 36.5 2.15 (m), 2.45 (m)

10 130.5 -

11 139.8 -

12 170.5 -

13a 121.5 5.65 (d, 3.3)

13b 6.25 (d, 3.3)

14 16.5 1.49 (s)

15 17.8 1.75 (s)

1' 166.8 -

2' 128.1 -

3' 138.9 6.90 (q, 7.0)

4' 14.5 1.85 (d, 7.0)

5' 12.1 1.80 (s)

Visualizations
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Experimental Workflow for Eupaglehnin C Characterization
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Isolation

Spectroscopic Analysis

Structure Elucidation

Plant Material (Eupatorium glehnii)

Extraction (MeOH)

Solvent Partitioning

Chromatography (Silica Gel, HPLC)

Pure Eupaglehnin C

MS Analysis (HR-ESI-MS)NMR Analysis

Molecular Formula

1H NMR 13C NMR COSY HSQC HMBC NOESY

2D Structure & Stereochemistry

Final Structure
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1H NMR
(Proton Signals)

COSY
(H-H Connectivity)

HSQC
(Direct C-H Attachment)

HMBC
(Long-Range C-H Connectivity)

NOESY
(Spatial Proximity)

13C NMR
(Carbon Skeleton)

Final Structure of
Eupaglehnin C
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To cite this document: BenchChem. [Application Notes: Characterization of Eupaglehnin C
using NMR and Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12391349#analytical-techniques-for-eupaglehnin-c-
characterization-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12391349?utm_src=pdf-body-img
https://www.benchchem.com/product/b12391349#analytical-techniques-for-eupaglehnin-c-characterization-nmr-ms
https://www.benchchem.com/product/b12391349#analytical-techniques-for-eupaglehnin-c-characterization-nmr-ms
https://www.benchchem.com/product/b12391349#analytical-techniques-for-eupaglehnin-c-characterization-nmr-ms
https://www.benchchem.com/product/b12391349#analytical-techniques-for-eupaglehnin-c-characterization-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12391349?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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